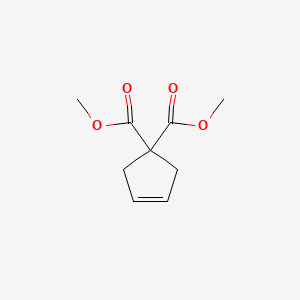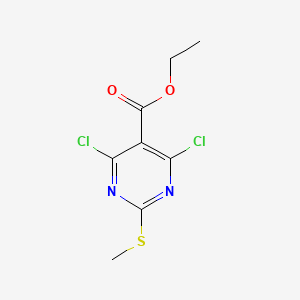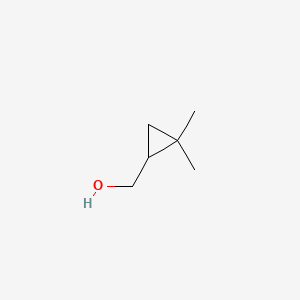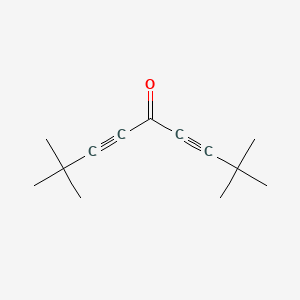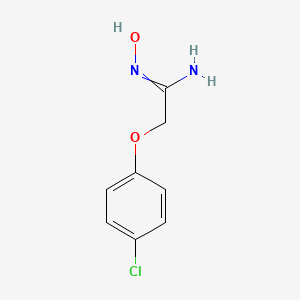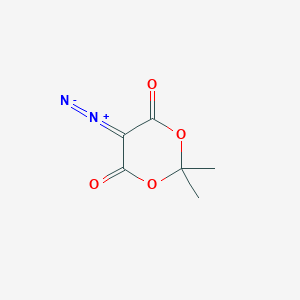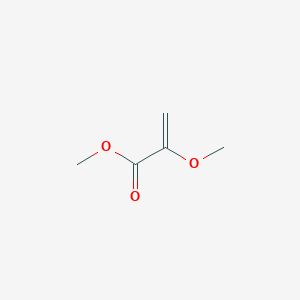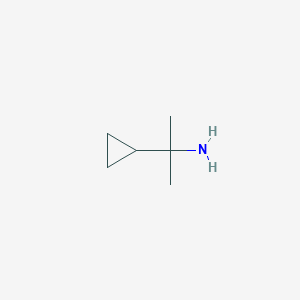
2-Cyclopropylpropan-2-amine
Descripción general
Descripción
2-Cyclopropylpropan-2-amine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.174 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpropan-2-amine consists of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The exact mass of the molecule is 99.104797 .
Chemical Reactions Analysis
Amines, including 2-Cyclopropylpropan-2-amine, can undergo various chemical reactions. These include alkylation, acylation, and elimination reactions . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropylpropan-2-amine include a density of 0.9±0.1 g/cm3, a boiling point of 117.5±8.0 °C at 760 mmHg, and a flash point of 18.7±13.3 °C . The compound has a LogP value of 0.93, indicating its lipophilicity .
Aplicaciones Científicas De Investigación
Application
“2-Cyclopropylpropan-2-amine” is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
Method of Application
The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. The synthesis starts from prochiral ketones .
Results
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Organic Chemistry
Application
“2-Cyclopropylpropan-2-amine” is used in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
Method of Application
The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
Results
Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
Carbon Capture and Storage
Application
“2-Cyclopropylpropan-2-amine” can be used in the development of amine functionalized adsorbents for CO2 capture .
Method of Application
Amine-based solid adsorbents have been widely investigated for adsorptive removal of CO2. This class of materials offers great potential for replacing the current energy-intensive amine scrubbing technology .
Results
These materials have shown significant promise in efficiently capturing CO2 from various gaseous streams .
Carbon Capture and Utilisation
Application
“2-Cyclopropylpropan-2-amine” can be used in the application of amine-based materials for carbon capture and utilisation .
Method of Application
Amine and polyamine-based materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
Results
These materials have been shown to enable the capture of CO2 from dilute sources and conversion into higher-value products .
Material-binding Peptides
Application
“2-Cyclopropylpropan-2-amine” can be used in the development of material-binding peptides (MBPs) for applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
Method of Application
The process involves the use of “2-Cyclopropylpropan-2-amine” in the synthesis of MBPs. These peptides have a high affinity for specific materials and can be used to functionalize surfaces or create new materials .
Results
The use of “2-Cyclopropylpropan-2-amine” in the synthesis of MBPs has shown promise in various applications, including plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
Biomedical Applications
Application
“2-Cyclopropylpropan-2-amine” can be used in the development of chitosan and its derivatives for various biomedical applications .
Method of Application
Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
Results
Chitosan and its derivatives have diverse applications in the antibacterial, anticancer, wound healing, and tissue engineering fields .
Propiedades
IUPAC Name |
2-cyclopropylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIEUXBOSSXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




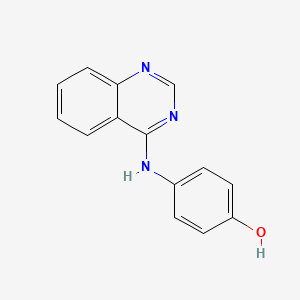
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
